molecular formula C30H44O6 B1151790 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid CAS No. 261768-88-1

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Cat. No. B1151790
CAS RN: 261768-88-1
M. Wt: 500.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a natural triterpenoid isolated from the herbs of Uncaria sessilifructus . It is a powder with a molecular formula of C30H44O6 . The compound is intended for laboratory use only .


Molecular Structure Analysis

The molecular structure of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is consistent with the structure identified by 1H-NMR . The molecular weight of the compound is 500.7 g/mol .


Physical And Chemical Properties Analysis

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc . The compound should be protected from air and light, and stored in a refrigerator or freezer at 2-8 °C .

Scientific Research Applications

NMR Spectral Analysis

Research by Ma et al. (2008) in "Magnetic Resonance in Chemistry" focused on the complete assignments of 1H and 13C NMR signals for polyhydroxylated 12-ursen-type triterpenoids, including 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. This study is crucial for understanding the chemical structure and properties of this compound (Ma, Yang, & Zhang, 2008).

Inhibitory Activities and Cytotoxicity

Wu et al. (2014) discovered that compounds similar to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, isolated from Rosa cymosa, exhibit moderate inhibitory activities against nitric oxide production in macrophage cell lines. This suggests potential anti-inflammatory applications (Wu et al., 2014).

Cytotoxic Activity Against Cancer Cells

The study by Wang et al. (2019) in "Phytochemistry Letters" identified compounds structurally related to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid with significant cytotoxic activity against A549 cells, a type of lung carcinoma. This highlights the potential of these compounds in cancer research (Wang et al., 2019).

Antitumor Properties

A study by Wang et al. (2012) investigated ursolic acid, a compound similar to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, for its antitumor properties. The study found significant antiproliferative activities in various human cancer cell lines, indicating potential applications in cancer therapy (Wang et al., 2012).

Osteoblastic Cell Growth Enhancement

Park et al. (2010) in "Archives of Pharmacal Research" isolated a compound structurally related to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid from Acanthopanax koreanum, which significantly increased osteoblastic cell growth and differentiation. This suggests potential applications in bone health and osteoporosis prevention (Park et al., 2010).

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,20-23,33,36H,8-15H2,1-6H3,(H,34,35)/t17-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKBYFDFSIXJN-WQMBMQKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

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